3-Benzoyluracil
Overview
Description
3-Benzoyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a benzoyl group attached to the third position of the uracil ring
Mechanism of Action
Target of Action
3-Benzoyluracil is a derivative of uracil, a pyrimidine base that is a fundamental component of RNA. Uracil derivatives are known to be important structural units used for the production of non-nucleoside inhibitors of hiv reverse transcriptase .
Mode of Action
It is known that uracil derivatives interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in changes to the normal functioning of the target, which can lead to the inhibition of viral replication in the case of HIV reverse transcriptase .
Biochemical Pathways
The inhibition of HIV reverse transcriptase, for example, disrupts the viral replication process .
Result of Action
The inhibition of hiv reverse transcriptase by uracil derivatives can prevent the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
3-Benzoyluracil interacts with various enzymes, proteins, and other biomolecules. It is a structural unit used for the production of non-nucleoside inhibitors of HIV reverse transcriptase . The benzoyl fragment in this compound serves as a substituent at position 6 of the uracil heterocycle .
Cellular Effects
Uracil derivatives, including this compound, have been studied for their potential antiviral properties
Molecular Mechanism
It is known that uracil derivatives can interfere with DNA/RNA synthesis and repair
Metabolic Pathways
This compound may be involved in metabolic pathways related to the metabolism of uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyluracil typically involves the benzoylation of uracil. One common method includes the reaction of uracil with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Benzoyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in nucleic acid interactions and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyluracil
- 5-Acetyluracil
- N3-Benzoyl-N1-(2-tert-butyldimethylsilyloxyethyl)uracil
Uniqueness
3-Benzoyluracil is unique due to its specific benzoyl substitution at the third position, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-benzoyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJHSYADHZMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341033 | |
Record name | 3-Benzoyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2775-87-3 | |
Record name | 3-Benzoyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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